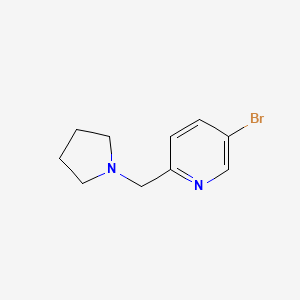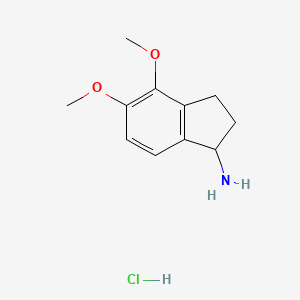
trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Descripción general
Descripción
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate: is an organic compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . This compound is known for its applications in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules .
Métodos De Preparación
The synthesis of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves several steps:
Reductive Amination: The process begins with the reductive amination of 4-oxo cyclohexane carboxylate using tert-butyl sulfinamide as a chiral ligand reagent under the catalysis of Lewis acid.
Deprotection and Amino Protection: The tert-butylsulfinyl group is removed under acidic conditions to obtain trans-4-aminocyclohexane carboxylic acid, which is then condensed with di-tert-butyl dicarbonate under alkaline conditions to form the final product.
Análisis De Reacciones Químicas
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common reagents used in these reactions include Lewis acids for catalysis, alkaline conditions for hydrolysis, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate has several applications in scientific research:
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the final product .
Comparación Con Compuestos Similares
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate can be compared with similar compounds such as:
Cis ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate: The cis isomer has different stereochemistry, affecting its reactivity and applications.
Ethyl 4-((tert-butoxycarbonyl)amino)benzoate: This compound has a benzene ring instead of a cyclohexane ring, leading to different chemical properties and uses.
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate: With a shorter carbon chain, this compound exhibits different reactivity and is used in different synthetic pathways.
This compound is unique due to its specific stereochemistry and the presence of the cyclohexane ring, which imparts distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAADPYICYRBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)

![Methyl 4-[(hydroxyimino)methyl]benzoate](/img/structure/B3108784.png)
![2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl-](/img/structure/B3108790.png)

![4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride](/img/structure/B3108807.png)







